molecular formula C15H14ClNO4 B2453575 6-chloro-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 484022-73-3

6-chloro-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No. B2453575
CAS RN: 484022-73-3
M. Wt: 307.73
InChI Key: WBXVUDVEPFLIQH-UHFFFAOYSA-N
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Description

6-Chloro-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide (hereafter referred to as 6-chloro-2-oxo-N-CHC) is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound containing a chromene ring and a carboxamide group. The compound has been used in the synthesis of a number of other compounds, including drugs, and in the study of biochemical and physiological processes.

Scientific Research Applications

Structural Analysis and Conformation

  • Chromene derivatives, similar to 6-chloro-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide, exhibit specific structural characteristics. For instance, 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives have been studied for their crystal structures, revealing anti-rotamer conformations and varying orientations of the amide O atom in relation to the pyran ring O atom (Reis et al., 2013).
  • The crystal structure and Hirshfeld surface analysis of 6-methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide, a similar compound, show intramolecular N—H⋯O and weak C—H⋯O hydrogen bonds, contributing to the planarity of the molecule (Gomes et al., 2016).

Synthesis Methods and Eco-friendliness

  • A study on the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides, including compounds similar to the one , employed an eco-friendly approach using aqueous sodium carbonate or hydrogen carbonate solution, highlighting a method that prioritizes high yield and atom economy (Proença & Costa, 2008).

Chemical Reactivity and Complex Formation

  • Research on novel copper(II), cobalt(II), and nickel(II) complexes involving 4-oxo-4H-chromen-3-yl derivatives, similar to the compound , has provided insights into their synthesis, structure, and spectroscopic properties. These studies contribute to understanding the reactivity and potential applications of such compounds in various fields (Myannik et al., 2018).

Molecular Docking and Computational Studies

  • Chromene derivatives have been the subject of computational studies and molecular docking. For example, 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide was synthesized and analyzed through computational chemistry methods, providing insights into its non-linear optical properties and molecular docking potential (Jayarajan et al., 2019).

properties

IUPAC Name

6-chloro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4/c16-10-3-4-13-9(6-10)7-12(15(19)21-13)14(18)17-8-11-2-1-5-20-11/h3-4,6-7,11H,1-2,5,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXVUDVEPFLIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

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